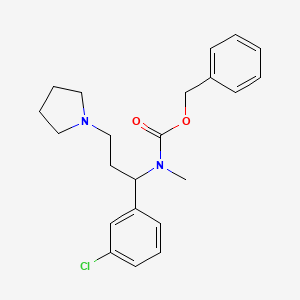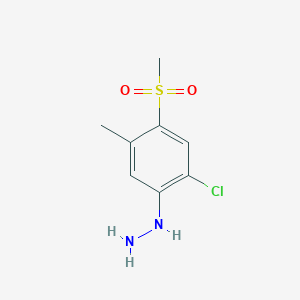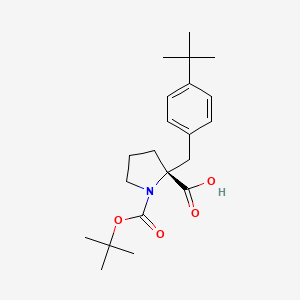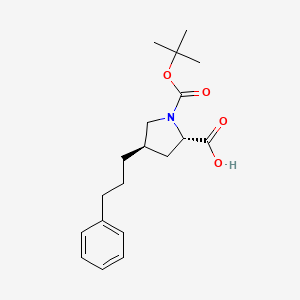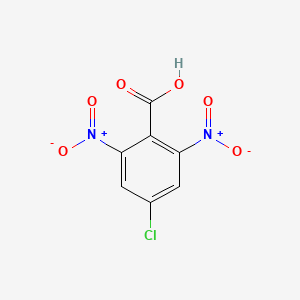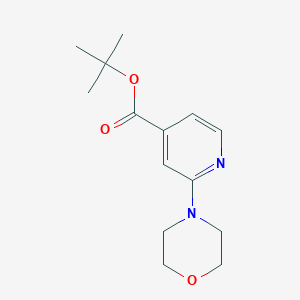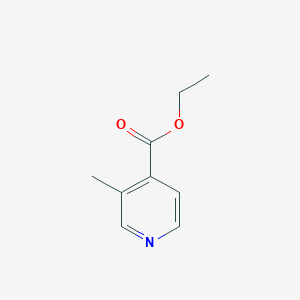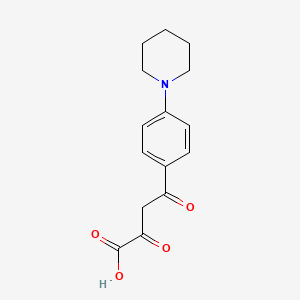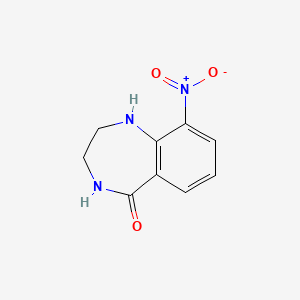![molecular formula C15H14O5 B1607958 [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid CAS No. 325737-63-1](/img/structure/B1607958.png)
[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid
Übersicht
Beschreibung
[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (6-O-TBA) is a naturally occurring compound found in various plants, fruits, and vegetables. It is a derivative of benzoic acid and is classified as a phenolic acid. 6-O-TBA has recently gained attention due to its potential applications in scientific research and its potential health benefits.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound's crystal structure was analyzed, revealing a nearly planar fused-ring system and specific hydrogen bonding patterns. This analysis is crucial for understanding its physical and chemical properties (Swamy et al., 2015).
Fluorescence Properties
Research on similar benzo[c]coumarin carboxylic acids has shown significant fluorescence properties in both ethanol solution and solid state. This characteristic suggests potential applications in materials science, particularly in the development of fluorescent materials and sensors (Shi et al., 2017).
Potential in Alzheimer's Disease Treatment
Derivatives of 6H-benzo[c]chromen-6-one, closely related to the queried compound, have been evaluated as potential inhibitors of enzymes relevant to Alzheimer's Disease. These studies are significant in the search for new therapeutic agents for cognitive disorders (Gulcan et al., 2014).
Development of Antibacterial Agents
Compounds based on 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid, structurally similar to the queried compound, have been synthesized and are under investigation for their potential antibacterial activities. This research is crucial for developing new antibiotics and combating drug-resistant bacteria (Čačić et al., 2009).
Interaction with Metal Ions
The compound's derivatives exhibit interactions with metal ions, altering their fluorescence and absorption properties. This interaction suggests potential applications in sensing and detecting various metal ions, which is important in environmental monitoring and analytical chemistry (Nikolaeva et al., 2020).
Synthesis of Novel Compounds
The compound serves as a building block for the synthesis of novel chemical entities with potential pharmacological applications. This includes the synthesis of various coumarin derivatives, which could have applications in drug development (Madhura et al., 2014).
Antineoplastic Activity
Similar compounds have been synthesized and evaluated for their antineoplastic activities, suggesting potential applications in cancer therapy. The development of new antitumor agents is a crucial area of pharmaceutical research (Gašparová et al., 2013).
Central Nervous System Effects
Certain derivatives of 7,8,9,10-tetrahydrobenzo[c]chromen-6-one have been evaluated for their effects on the central and peripheral nervous systems. This research contributes to the understanding of the neurological effects of such compounds and their potential therapeutic applications (Garazd et al., 2002).
Antimicrobial Activity
Derivatives of 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid have been synthesized and evaluated for their antimicrobial activities. This is important for the development of new antimicrobial agents (Čačić et al., 2006).
Antioxidant Activity
New coumarin derivatives have been synthesized and their antioxidant activities studied. Understanding the antioxidant properties of these compounds is important for their potential use in disease prevention and treatment (Kadhum et al., 2011).
Synthesis of Novel Pyranochromene Derivatives
The compound has been used in the synthesis of new pyranochromene derivatives, adding to the diversity of chemical entities available for various applications in medicinal chemistry and materials science (Mahdavinia & Peikarporsan, 2013).
Steroid Sulfatase Inhibition
Bicoumarin thiophosphate derivatives, based on frameworks similar to the queried compound, have been synthesized and evaluated as steroid sulfatase inhibitors. This research is significant in the context of hormone-dependent diseases (Demkowicz et al., 2015).
Eigenschaften
IUPAC Name |
2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c16-14(17)8-19-9-5-6-11-10-3-1-2-4-12(10)15(18)20-13(11)7-9/h5-7H,1-4,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLUULHUGBODEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366372 | |
| Record name | [(6-Oxo-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-3-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid | |
CAS RN |
325737-63-1 | |
| Record name | [(6-Oxo-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-3-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







